molecular formula C7H3Cl2IO B3000430 3,6-Dichloro-2-iodobenzaldehyde CAS No. 861081-48-3

3,6-Dichloro-2-iodobenzaldehyde

Cat. No.: B3000430
CAS No.: 861081-48-3
M. Wt: 300.9
InChI Key: RXECTMCRSPKHQY-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-iodobenzaldehyde is an organic compound with the molecular formula C₇H₃Cl₂IO It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine atoms at the 3rd and 6th positions and an iodine atom at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-iodobenzaldehyde typically involves the iodination of 3,6-dichlorobenzaldehyde. One common method is the Sandmeyer reaction, where 3,6-dichlorobenzaldehyde is treated with iodine and a copper(I) salt under acidic conditions. The reaction proceeds as follows:

    Starting Material: 3,6-Dichlorobenzaldehyde

    Reagents: Iodine (I₂), Copper(I) chloride (CuCl), Hydrochloric acid (HCl)

    Conditions: The reaction is carried out at room temperature, and the product is isolated by filtration and purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-iodobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), catalysts (e.g., palladium on carbon)

    Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), acidic or basic conditions

    Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄), solvents (e.g., ethanol, tetrahydrofuran)

Major Products

    Substitution: Products depend on the nucleophile used (e.g., 3,6-dichloro-2-aminobenzaldehyde)

    Oxidation: 3,6-Dichloro-2-iodobenzoic acid

    Reduction: 3,6-Dichloro-2-iodobenzyl alcohol

Scientific Research Applications

3,6-Dichloro-2-iodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-iodobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial enzymes, disrupting essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-iodobenzaldehyde: Similar structure but different substitution pattern, leading to distinct chemical properties and reactivity.

    3,5-Dichloro-2-iodobenzaldehyde: Another isomer with chlorine atoms at different positions, affecting its chemical behavior.

Uniqueness

3,6-Dichloro-2-iodobenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both chlorine and iodine atoms on the benzene ring provides opportunities for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

3,6-dichloro-2-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXECTMCRSPKHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C=O)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861081-48-3
Record name 3,6-dichloro-2-iodobenzaldehyde
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